5-(4-ETHOXYPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
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Overview
Description
5-(4-ETHOXYPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of ethoxyphenyl and pyrrolidinyl groups in its structure suggests it may have unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethoxyphenyl group: This step might involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrido[2,3-d]pyrimidine core.
Attachment of the pyrrolidinyl group: This could be done through a reductive amination reaction where a pyrrolidine derivative is introduced.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyrido[2,3-d]pyrimidine core, potentially altering its electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could produce a range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on cellular processes and pathways.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in material science and catalysis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might:
Bind to receptors: Interacting with specific receptors in the body to modulate their activity.
Inhibit enzymes: Blocking the activity of enzymes involved in disease pathways.
Modulate signaling pathways: Affecting cellular signaling to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE: Similar structure but with a methoxy group instead of an ethoxy group.
5-(4-CHLOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE: Contains a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
The presence of the ethoxyphenyl group in 5-(4-ETHOXYPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-14-7-5-13(6-8-14)15-9-10-20-17-16(15)18(24)22-19(21-17)23-11-3-4-12-23/h5-10H,2-4,11-12H2,1H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDXRDJLGYBNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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